endo-BCN-PEG2-acid

Descripción general

Descripción

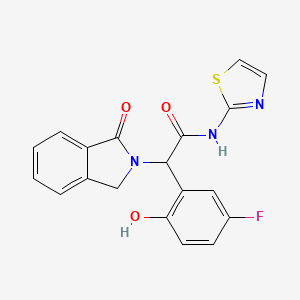

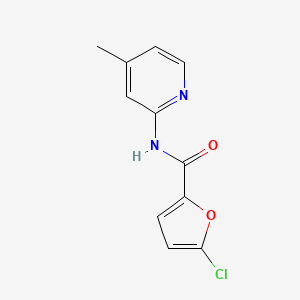

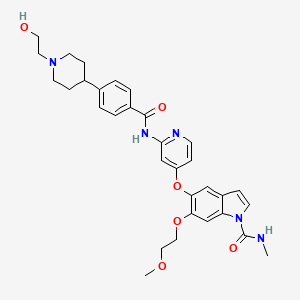

Endo-BCN-PEG2-acid is a PEG derivative containing a BCN group with a carboxylic acid in the terminal . The BCN group can react with azide-tagged biomolecules . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .

Synthesis Analysis

The synthesis of this compound involves the reaction of the BCN group with azide-tagged biomolecules . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of this compound is C18H27NO6 . It has a molecular weight of 353.4 g/mol .Chemical Reactions Analysis

The BCN group in this compound can react with azide-tagged biomolecules . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

This compound is a PEG linker containing a BCN group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación

Enhanced Tumor Targeting

- PEG-Modification for Tumor Accumulation : PEG-modification at the endo-position of antisense oligonucleotides (ASOs) significantly enhances tumor accumulation. This is achieved through the enhanced permeability and retention (EPR) effect, indicating the importance of PEG modification position for targeting tumors (Hagiwara et al., 2018).

Nanotechnology in Drug Delivery

- Bioorthogonal Chemistry for Drug Delivery : Hydrogels formed via bioorthogonal chemistry, including the use of BCN, can encapsulate cells effectively. This is beneficial in tissue mimics and potentially in drug delivery systems (Zhan et al., 2019).

- Bicontinuous Nanospheres for Cytosolic Delivery : BCNs, which are underutilized self-assembled nanostructures, demonstrate potential in delivering both hydrophilic and hydrophobic payloads. They show on-demand cytosolic delivery with controlled cytotoxicity, indicating a promising future in nanotherapeutics (Bobbala et al., 2020).

Advanced Materials Development

- Nanoparticle-Based pH-Sensitive Delivery Vehicles : Nanoparticles such as MSNs@PDA-PEG-FA, with pH-sensitive coatings, enable enhanced therapeutic effects and minimize potential damage to normal cells. This indicates potential applications in targeted cancer therapy (Cheng et al., 2017).

- Interpenetrating Polymer Network Hydrogels : The development of IPN hydrogels, particularly those combining PEG and other polymers, can lead to significant mechanical enhancements. These materials have potential biomedical applications due to their improved fracture properties (Myung et al., 2008).

Mecanismo De Acción

Target of Action

The primary targets of endo-BCN-PEG2-acid are azide-tagged biomolecules . The compound contains a BCN group that can react with these azide-tagged biomolecules .

Mode of Action

This compound interacts with its targets through a process known as strain-promoted alkyne-azide cycloaddition (SPAAC) . This reaction involves the BCN group in the compound reacting with azide-tagged biomolecules . Additionally, the compound contains a terminal carboxylic acid that can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of a stable amide bond with primary amine groups and the selective degradation of target proteins via the ubiquitin-proteasome system .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include the presence of azide-tagged biomolecules and primary amine groups, as well as the presence of activators such as EDC or HATU . The compound’s solubility in aqueous media could also be influenced by the pH and temperature of the environment.

Análisis Bioquímico

Biochemical Properties

endo-BCN-PEG2-acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The BCN group in this compound can react with azide-tagged biomolecules . This interaction forms the basis of its role in the synthesis of PROTACs .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with azide-tagged biomolecules . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Metabolic Pathways

Given its role in the synthesis of PROTACs, it may interact with enzymes or cofactors involved in protein degradation pathways .

Propiedades

IUPAC Name |

3-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUAMLUNAMJRHF-XYPWUTKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B607230.png)

![4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B607233.png)

![6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole](/img/structure/B607246.png)

![N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine](/img/structure/B607250.png)